1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)-

Übersicht

Beschreibung

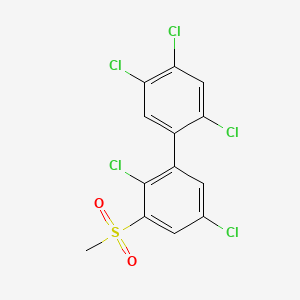

1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative. It is known for its stability and persistence in the environment, which makes it a subject of interest in various scientific fields. The compound has a molecular formula of C12H5Cl5O2S and a molecular weight of 395.5 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of partially or fully dechlorinated biphenyls.

Substitution: Formation of hydroxylated or aminated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Environmental Science

PCBs are extensively studied for their environmental impact due to their persistence in the ecosystem. Research has shown that compounds like 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- can bioaccumulate in aquatic organisms and have been linked to various ecological disturbances.

- Bioaccumulation Studies : Research indicates that PCBs can accumulate in the fatty tissues of fish and other organisms, leading to higher concentrations at higher trophic levels. This raises concerns about food safety and ecosystem health .

- Degradation Pathways : Studies have explored microbial degradation pathways of PCBs, including the potential for bioremediation strategies using specific bacteria that can metabolize these compounds into less harmful substances .

Toxicology

The toxicological profile of PCBs is critical for understanding their health impacts:

- Endocrine Disruption : Evidence suggests that PCBs can act as endocrine disruptors, affecting hormonal systems in wildlife and humans. This has implications for reproductive health and development .

- Carcinogenic Potential : Long-term exposure to PCBs has been associated with an increased risk of certain cancers. Epidemiological studies continue to investigate the correlation between PCB exposure and cancer rates in affected populations .

Material Science

PCBs have been investigated for their potential applications in materials science:

- Thermal Stability : The thermal stability of chlorinated biphenyls makes them candidates for use in high-temperature applications. Research is ongoing into their use as heat transfer fluids or dielectric fluids in electrical equipment .

- Polymer Composites : Some studies have explored the incorporation of PCB derivatives into polymer matrices to enhance material properties such as flame resistance and mechanical strength .

Case Study 1: Environmental Remediation

A study conducted on contaminated sediments from industrial sites utilized bioremediation techniques involving specific strains of bacteria capable of degrading PCBs. The results indicated a significant reduction in PCB concentrations over time, demonstrating the potential for using biological methods to remediate PCB-contaminated environments .

Case Study 2: Health Impact Assessment

An epidemiological study focused on a community near a former PCB manufacturing plant assessed the health outcomes of residents exposed to PCBs. Findings revealed elevated levels of certain cancers and reproductive issues among the population, underscoring the need for ongoing monitoring and public health interventions.

Wirkmechanismus

The mechanism of action of 1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the production of enzymes involved in detoxification processes. Additionally, the compound can interfere with hormone signaling pathways, leading to endocrine disruption .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1’-Biphenyl, 2,2’,4,4’,5-pentachloro-: Similar in structure but lacks the methylsulfonyl group.

1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-: Differently substituted chlorinated biphenyl.

1,1’-Biphenyl, 2,3’,4,4’,5-pentachloro-: Another isomer with different chlorine substitution pattern.

Uniqueness

1,1’-Biphenyl, 2,2’,4’,5,5’-pentachloro-3-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable subject for various research applications .

Biologische Aktivität

1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) compound known for its complex biological activity. PCBs have been extensively studied due to their environmental persistence and potential health impacts, including endocrine disruption and carcinogenicity. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C12H5Cl5

- Molecular Weight : 326.42 g/mol

- CAS Number : 38380-02-8

Mechanisms of Biological Activity

The biological activity of 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- can be attributed to several mechanisms:

- Endocrine Disruption : PCBs can mimic or interfere with the action of hormones. Studies indicate that this compound may bind to estrogen receptors and alter hormonal signaling pathways.

- Oxidative Stress Induction : The compound has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is linked to various pathological conditions including cancer and neurodegenerative diseases.

- Inflammatory Response Modulation : Research suggests that exposure to this PCB can enhance inflammatory responses by upregulating pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.

Toxicity Profiles

The toxicity of 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- has been evaluated in various studies:

- Acute Toxicity : In laboratory settings, acute exposure has resulted in significant mortality rates in aquatic organisms, indicating high toxicity levels.

- Chronic Effects : Long-term exposure studies have demonstrated reproductive and developmental toxicity in animal models. These effects are attributed to the compound's ability to disrupt endocrine functions.

Case Study 1: Occupational Exposure

A study conducted on workers in PCB manufacturing facilities revealed elevated levels of this compound in blood samples. The findings correlated with increased incidences of liver dysfunction and skin disorders among exposed individuals. The study highlighted the need for stringent occupational safety measures when handling PCBs.

Case Study 2: Environmental Impact

Research on aquatic ecosystems has shown that this PCB contaminates waterways, leading to bioaccumulation in fish species. A longitudinal study indicated that fish exposed to this compound exhibited altered reproductive behaviors and increased mortality rates during spawning seasons.

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

2,5-dichloro-1-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl5O2S/c1-21(19,20)12-3-6(14)2-8(13(12)18)7-4-10(16)11(17)5-9(7)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZHICPTPGJNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216802 | |

| Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-60-6 | |

| Record name | 3-(Methylsulfonyl)-2,2′,4′,5,5′-pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',4',5,5'-pentachloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2′,4′,5,5′-Pentachloro-3-(methylsulfonyl)-1,1′-biphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJN86KQ4PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.